Ferrous oxalate

C2FeO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2FeO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental remediation

Wastewater treatment

Research explores the potential of ferrous oxalate for degrading organic pollutants in wastewater. Studies have shown that it generates reactive oxygen species (ROS) under light irradiation, effectively breaking down pollutants like methylene blue []. This approach offers a potentially cost-effective and environmentally friendly solution for wastewater treatment.

Iron source in bioremediation

Ferrous oxalate serves as an iron source for certain bacteria involved in bioremediation processes. These bacteria utilize the iron to degrade contaminants in soil and water []. Researchers are investigating the potential of using this approach for the bioremediation of various environmental pollutants.

Material science

Precursor for iron-based materials

Ferrous oxalate acts as a precursor for various iron-based materials with valuable properties. For example, it can be used to synthesize lithium iron phosphate (LiFePO₄), a cathode material for rechargeable lithium batteries []. Research is ongoing to explore its use in developing other functional materials with applications in energy storage, catalysis, and magnetism.

Nanomaterial synthesis

Ferrous oxalate finds use in the synthesis of various nanomaterials. Its controlled precipitation allows for the creation of well-defined nanostructures with specific properties. Research explores its application in fabricating nanofiber catalysts and other functional nanomaterials [].

Chemical research

Photochemical studies

Ferrous oxalate plays a role in studying photochemical reactions. Its interaction with light and its ability to generate reactive species are valuable for understanding the mechanisms of various light-driven processes []. Research utilizes ferrous oxalate to investigate photodegradation, photocatalysis, and other light-mediated chemical reactions.

Redox reactions

The ability of ferrous oxalate to undergo oxidation and reduction makes it a valuable tool for studying redox reactions. Researchers use it to investigate electron transfer processes, reaction mechanisms, and the development of new catalysts [].

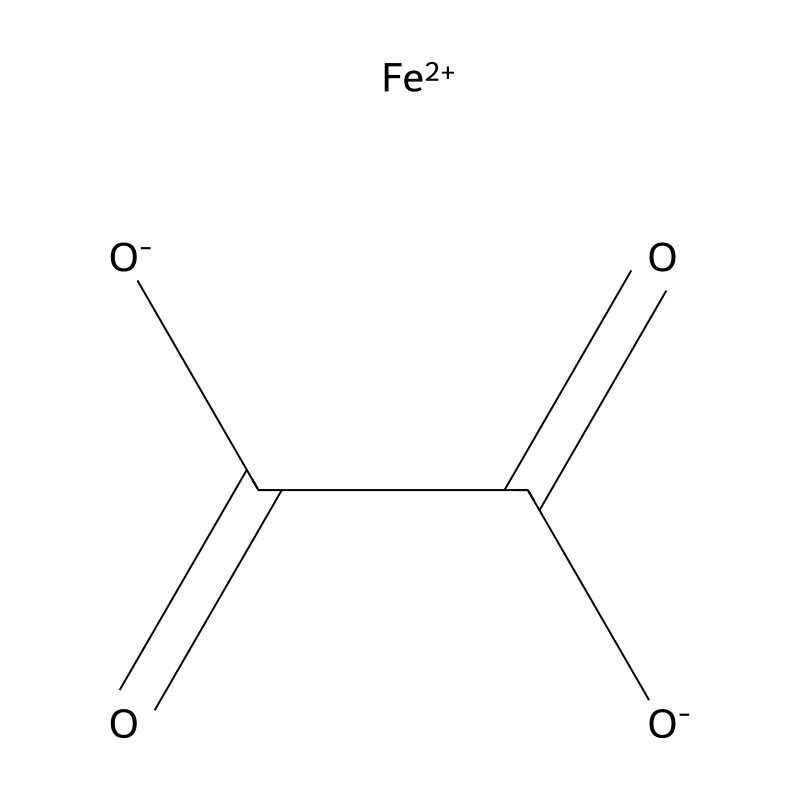

Ferrous oxalate, with the chemical formula , is a yellowish solid that exists primarily as a dihydrate (). It is formed through the reaction of ferrous salts, such as ferrous sulfate or ferrous ammonium sulfate, with oxalic acid or its salts. The compound is known for its coordination polymer structure, where chains of oxalate-bridged ferrous centers are capped by water molecules . Ferrous oxalate is insoluble in water and exhibits unique properties, such as being a precursor to iron oxides when heated, releasing carbon dioxide and carbon monoxide gases during decomposition .

Ferrous oxalate is considered a toxic compound. Inhalation or ingestion can cause irritation and inflammation of the respiratory tract and gastrointestinal system [4]. Prolonged exposure can lead to more severe health problems. It is also important to note that ferrous oxalate can evolve carbon monoxide when heated, posing an additional inhalation hazard [1].

Safety Precautions:

- Wear gloves, eye protection, and a respirator when handling ferrous oxalate.

- Work in a well-ventilated area.

- Avoid inhalation and ingestion.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Reference List:

- Formation Reaction:This reaction occurs when ferrous ammonium sulfate is mixed with oxalic acid .

- Decomposition Reaction:

Upon heating, ferrous oxalate decomposes into iron(II) oxide, carbon dioxide, and carbon monoxide:This reaction highlights its role in producing iron oxides . - Oxidation Reaction:

When treated with acidified potassium permanganate, ferrous oxalate is oxidized:This demonstrates its reducing properties in redox reactions .

Ferrous oxalate has been studied for its biological effects, particularly in relation to iron metabolism. It can act as a source of iron in biological systems but may also exhibit toxicity due to the release of iron ions. The compound's interaction with biological systems can lead to oxidative stress if not properly regulated . Its role in various biochemical processes highlights the need for careful handling and understanding of its effects on living organisms.

Ferrous oxalate can be synthesized through several methods:

- Direct Precipitation: Mixing solutions of ferrous sulfate and sodium oxalate results in the formation of ferrous oxalate as a precipitate:

- Acid Neutralization: Neutralizing oxalic acid with ferrous hydroxide also yields ferrous oxalate.

- Controlled Conditions: The precipitation can be controlled by varying the concentrations of reactants and maintaining specific temperatures (e.g., at ) to optimize crystal growth .

Ferrous oxalate has diverse applications across several industries:

- Photography: Used as a developer for silver bromide-gelatin plates.

- Glass and Plastics: Acts as a pigment for optical glass and plastics, imparting color.

- Metal Treatment: Utilized in metal treatment processes due to its reducing properties.

- Textile Industry: Employed in dyeing processes .

Studies on ferrous oxalate interactions reveal its reactivity with various compounds. For instance, it reacts with oxidizing agents, generating heat and possibly flammable products. This reactivity necessitates careful handling to prevent hazardous situations during industrial applications . Additionally, its role in redox reactions underlines its importance in both chemical synthesis and biological systems.

Ferrous oxalate shares similarities with other iron compounds but exhibits unique characteristics that distinguish it:

| Compound | Formula | Unique Features |

|---|---|---|

| Ferric Oxalate | Contains iron(III); used in photochemical applications. | |

| Iron(II) Hydroxide | Precursor to ferrous oxalate; less soluble than ferrous oxalate. | |

| Iron(III) Oxide | More stable; used extensively in pigments and coatings. | |

| Ferrous Carbonate | Different anion; used as a mineral source of iron. |

Ferrous oxalate's ability to participate in both oxidation-reduction reactions and its application as a pigment set it apart from these similar compounds, making it valuable in various fields from photography to materials science .

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula (Anhydrous) | FeC₂O₄ | [1] [3] [21] |

| Chemical Formula (Dihydrate) | FeC₂O₄·2H₂O | [1] [14] [23] |

| Molecular Weight (Anhydrous) | 143.86 g/mol | [3] [21] |

| Molecular Weight (Dihydrate) | 179.90 g/mol | [23] |

| CAS Number | 516-03-0 | [3] [21] |

| IUPAC Name | Iron(2+) oxalate | [3] |

| Iron Oxidation State | +2 | [1] [3] |

| Oxalate Charge | -2 | [9] |

The stoichiometric relationships in ferrous oxalate synthesis demonstrate precise molar ratios that must be maintained for optimal crystal formation [22]. Research has established that concentrations of iron(II) ions ranging from 0.5 to 1.7 molar in aqueous solutions provide ideal conditions for controlled precipitation of ferrous oxalate crystals [19]. The formation process involves direct reaction between iron(II) salts and oxalic acid, yielding the characteristic pale yellow crystalline product with high purity when synthesis parameters are carefully controlled [7] [19].

Crystal Structure Analysis (Polymorphs and Hydration States)

Ferrous oxalate dihydrate exhibits polymorphic behavior, crystallizing in two distinct allotropic forms designated as alpha and beta phases [8] [20]. The alpha polymorph adopts a monoclinic crystal system with space group C2/c, characterized by unit cell parameters of a = 12.05-12.0166 Angstroms, b = 5.57-5.5563 Angstroms, c = 9.76 Angstroms, and a beta angle of 124°18' [8] [18]. The beta polymorph crystallizes in an orthorhombic system with space group Cccm, displaying unit cell dimensions of a = 12.26 Angstroms, b = 5.57 Angstroms, and c = 15.48 Angstroms [8].

Table 2: Crystal Structure Parameters for Ferrous Oxalate Dihydrate Polymorphs

| Polymorph | Parameter | Value | Reference |

|---|---|---|---|

| α-FeC₂O₄·2H₂O | Crystal System | Monoclinic | [8] [18] |

| α-FeC₂O₄·2H₂O | Space Group | C2/c | [8] |

| α-FeC₂O₄·2H₂O | a (Å) | 12.05-12.0166 | [8] [18] |

| α-FeC₂O₄·2H₂O | b (Å) | 5.57-5.5563 | [8] [18] |

| α-FeC₂O₄·2H₂O | c (Å) | 9.76 | [8] |

| α-FeC₂O₄·2H₂O | β angle | 124°18' | [8] |

| β-FeC₂O₄·2H₂O | Crystal System | Orthorhombic | [8] |

| β-FeC₂O₄·2H₂O | Space Group | Cccm | [8] |

| β-FeC₂O₄·2H₂O | a (Å) | 12.26 | [8] |

| β-FeC₂O₄·2H₂O | b (Å) | 5.57 | [8] |

| β-FeC₂O₄·2H₂O | c (Å) | 15.48 | [8] |

The morphological characteristics of these polymorphs exhibit distinct differences that reflect their underlying crystal structures [8]. Alpha-phase ferrous oxalate dihydrate forms square bipyramidal particles with well-defined geometric features and an average particle diameter of 10.73 ± 0.11 micrometers [8]. Beta-phase crystals adopt quadratic prismatic shapes with relatively larger size distribution, averaging 7.09 ± 0.23 micrometers in length [8]. These morphological distinctions arise from the different packing arrangements and growth kinetics associated with each polymorph.

The hydration states of ferrous oxalate significantly influence both crystal structure and thermal behavior [1] [25]. The dihydrate form contains two coordinated water molecules per iron center, which occupy specific positions within the octahedral coordination environment [1]. Thermal analysis reveals that dehydration occurs at approximately 120°C, leading to formation of the anhydrous phase, which subsequently decomposes near 190°C to yield iron oxides, carbon dioxide, carbon monoxide, and pyrophoric iron metal [1] [25].

Table 3: Thermal and Spectroscopic Properties of Ferrous Oxalate

| Property | Value | Reference |

|---|---|---|

| Dehydration Temperature | 120°C | [1] |

| Decomposition Temperature (Anhydrous) | 190°C | [1] [3] |

| Thermal Decomposition Products | Fe₂O₃, CO₂, CO, pyrophoric Fe | [1] [25] |

| Density | 2.3 g/cm³ | [3] |

| Appearance | Pale yellow powder | [3] [5] |

| Melting Point | 150-160°C | [3] |

| IR Absorption (C=O stretch) | 1600-1900 cm⁻¹ | [26] |

| IR Absorption (M-O bond) | 700-900 cm⁻¹ | [26] |

| Quadrupole Splitting (Mössbauer) | 1.68 mm/s | [27] |

| Isomer Shift (Mössbauer) | 1.17 mm/s | [27] |

Spectroscopic analysis provides detailed insights into the structural characteristics of ferrous oxalate polymorphs [26] [27]. Mössbauer spectroscopy reveals characteristic parameters including an isomer shift of 1.17 millimeters per second and quadrupole splitting of 1.68 millimeters per second, confirming the high-spin iron(II) configuration in octahedral coordination [27]. Infrared spectroscopy identifies diagnostic absorption bands between 1600-1900 wavenumbers corresponding to carbon-oxygen stretching vibrations and bands at 700-900 wavenumbers attributed to metal-oxygen bond vibrations [26].

Coordination Polymer Networks and Bridging Ligand Behavior

Ferrous oxalate exhibits characteristic coordination polymer architecture, forming infinite one-dimensional chain structures through oxalate bridging ligands [1] [13]. The iron(II) centers adopt octahedral coordination geometry with a coordination number of six, accommodating four oxygen atoms from two bidentate oxalate ligands and two water molecules in the dihydrate form [1] [9]. This coordination arrangement generates extended polymeric networks that contribute to the compound's distinctive properties and applications.

The oxalate ligands function as μ₂-bridging units, connecting adjacent iron centers through their bidentate chelating capabilities [9] [10]. Each oxalate anion coordinates through all four oxygen atoms, with two oxygen atoms chelating to one iron center and the remaining two coordinating to a neighboring iron atom [9]. This bridging behavior creates continuous chains of oxalate-linked iron centers, establishing the fundamental structural motif of ferrous oxalate coordination polymers [1] [13].

Table 4: Coordination Chemistry Properties of Ferrous Oxalate

| Property | Description | Reference |

|---|---|---|

| Iron Coordination Number | 6 | [1] [9] |

| Iron Coordination Geometry | Octahedral | [1] [9] |

| Oxalate Binding Mode | Bidentate chelating | [1] [9] |

| Chain Structure | Infinite chains | [1] [13] |

| Aqua Ligands (Dihydrate) | 2 coordinated water molecules | [1] |

| Bridging Ligand Character | μ₂-bridging through oxalate | [9] [10] |

| Metal-Oxygen Bond Type | Fe-O coordination bonds | [1] [9] |

| Polymer Network Type | One-dimensional coordination polymer | [13] [16] |

The coordination polymer networks in ferrous oxalate demonstrate remarkable structural versatility depending on synthesis conditions and environmental factors [11] [16]. Research has established that the bridging ligand behavior of oxalate creates efficient pathways for magnetic exchange interactions between iron centers, contributing to the compound's antiferromagnetic properties [10] [16]. The one-dimensional chain structure exhibits antiferromagnetic coupling with exchange constants typically ranging from -7 to -15 wavenumbers, reflecting the effectiveness of oxalate as a magnetic superexchange mediator [16].

The structural directing role of oxalate as a bridging ligand enables the formation of extended coordination frameworks with predictable topologies [10] [11]. X-ray crystallographic studies reveal that the oxalate ligands adopt specific conformations that optimize metal-ligand orbital overlap, facilitating both structural stability and electronic communication between metal centers [12]. The resulting coordination polymer networks exhibit low solubility in water due to their polymeric nature, which reflects the strong intermolecular interactions within the extended structures [1] [5].

Precipitation from aqueous media represents the most fundamental and widely employed method for ferrous oxalate synthesis. The conventional approach involves the direct reaction between ferrous sulfate and oxalic acid in aqueous solution, forming the characteristic yellow precipitate of ferrous oxalate dihydrate [1] [2]. The basic chemical reaction proceeds as follows:

FeSO₄ + H₂C₂O₄ + 2H₂O → FeC₂O₄·2H₂O + H₂SO₄

The precipitation process is highly dependent on solution conditions, with optimal synthesis occurring at temperatures between 25-100°C and reaction times ranging from 30 minutes to 15 days depending on the desired particle characteristics [1] [3]. The solubility of ferrous oxalate in water is remarkably low, approximately 0.78 g/L at 25°C, which drives the precipitation reaction to completion [3].

Advanced precipitation techniques have been developed to enhance product quality and control morphology. The use of equal volumes of ferrous sulfate and oxalic acid solutions, with concentrations typically ranging from 0.05-0.30 mol/L for ferrous sulfate and 0.25-0.50 mol/L for oxalic acid, provides optimal supersaturation conditions for consistent precipitation [3] [4]. The precipitation efficiency can reach 85-99% under controlled conditions, with particle sizes typically ranging from 0.1-10 μm [3].

Temperature effects on precipitation are significant, with higher temperatures generally favoring faster reaction kinetics but potentially leading to larger particle sizes. Studies have shown that precipitation rates increase substantially with temperature elevation from 15°C to 50°C, following Arrhenius behavior with an activation energy of approximately 33.9 kJ/mol [3] [4]. The morphology of precipitated crystals is predominantly cubic, though prismatic forms can be obtained under specific conditions [3].

The role of pH in aqueous precipitation is critical, with ferrous oxalate precipitation beginning when pH drops below 3.13, and nearly complete precipitation occurring at pH values below 1.5 [5]. This pH dependence is attributed to the formation of iron-oxalate complexes that must dissociate to allow precipitation of the solid phase [5].

Industrial applications of aqueous precipitation focus on optimizing yield and particle size distribution. The use of continuous precipitation operations, commonly employed in industrial crystallizers, utilizes ferrous oxalate crystal nuclei as seed charges to maintain consistent product quality [3]. Under these conditions, typical yields range from 85-95% with particle sizes controlled between 1-5 μm [3].

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal synthesis methodologies provide superior control over crystal morphology and size distribution compared to conventional precipitation methods. Hydrothermal synthesis involves the use of high-temperature aqueous solutions under elevated pressure, typically conducted at temperatures between 100-200°C for durations of 12-24 hours [6] [7] [8] [9].

The hydrothermal approach utilizes the enhanced solubility and reactivity of precursor materials at elevated temperatures and pressures. A typical hydrothermal synthesis involves dissolving iron salts and oxalic acid in water within a Teflon-lined autoclave, followed by heating to temperatures of 115-200°C [6] [8] [9]. The reaction proceeds through dissolution-precipitation mechanisms, often involving intermediate phases such as ferrous oxalate ethylene glycol complexes [10].

Temperature control in hydrothermal synthesis significantly influences product characteristics. At 115°C, the reaction produces α-ferrous oxalate dihydrate with layered morphology and particle sizes ranging from 0.1-0.5 μm [11]. Increasing temperature to 135°C results in more crystalline products with enhanced thermal stability [11]. High-temperature hydrothermal synthesis at 200°C produces spherical particles with sizes of 0.5-1 μm and yields approaching 90% [7].

Solvothermal synthesis extends the concept to non-aqueous solvents, particularly ethylene glycol, which serves both as solvent and reducing agent. The solvothermal process typically operates at temperatures of 100-180°C with reaction times of 8-12 hours [12] [10] [13]. Ethylene glycol-based solvothermal synthesis produces spherical ferrous oxalate particles with uniform size distribution and high crystallinity [10].

The mechanism of solvothermal synthesis involves the formation of stable intermediate complexes. During lithium iron phosphate synthesis, researchers identified ferrous oxalate ethylene glycol complex (FeC₂O₄·C₂H₆O₂) as a key intermediate phase [10]. This complex formation provides a two-step reaction pathway: initial complex formation followed by interface-coupled dissolution-reprecipitation [10].

Microwave-assisted solvothermal synthesis represents a significant advancement in reducing reaction times while maintaining product quality. Microwave heating at 200°C for 15 minutes produces ferrous oxalate with yields of 85-90% and particle sizes of 0.1-0.5 μm [13]. The microwave approach utilizes rapid heating and enhanced mass transfer to achieve crystallization in dramatically reduced timeframes compared to conventional methods [13].

Solvent selection in solvothermal synthesis affects both morphology and crystal structure. Mixed solvents of ethylene glycol and water in 3:1 ratios produce optimal results, balancing solubility and reaction kinetics [12]. The use of pure ethylene glycol results in spherical particles, while water-ethylene glycol mixtures can produce various morphologies depending on the ratio [12].

The role of pressure in hydrothermal synthesis is crucial for maintaining liquid phase conditions above the normal boiling point of water. Typical pressures range from 0.5-2.0 MPa, generated autogenously through vapor pressure of the solvent system [8] [9]. These elevated pressures enhance precursor solubility and facilitate the formation of well-crystallized products [8].

Mechanochemical Approaches

Mechanochemical synthesis offers unique advantages for ferrous oxalate preparation, including reduced reaction times, absence of solvents, and precise stoichiometric control. The mechanochemical approach utilizes mechanical energy to drive chemical reactions through ball milling or grinding processes [14] [15] [16].

Ball milling mechanochemistry represents the most developed mechanochemical approach for ferrous oxalate synthesis. The process involves milling ferrous sulfate and oxalic acid precursors in a planetary ball mill, typically using steel balls with ball-to-powder ratios of 10:1 to 20:1 [14] [15]. Milling times range from 30 minutes to 2 hours, depending on the desired particle size and crystallinity [15].

The mechanochemical reaction proceeds through direct solid-state interactions between reactants. During milling, mechanical energy breaks down reactant particles, creating fresh surfaces that enhance reactivity [14]. The process generates localized heating and pressure conditions that facilitate chemical reaction without the need for external heating [14].

Grinding-based mechanochemical synthesis provides an alternative approach using manual or mechanical grinding. This method involves grinding ferrous sulfate tetrahydrate with oxalic acid dihydrate using a mortar and pestle or mechanical grinder [15]. The grinding process typically requires 1-2 hours to achieve complete reaction, producing layered nanosheets of β-ferrous oxalate dihydrate [15].

The morphology of mechanochemically synthesized ferrous oxalate differs significantly from solution-based methods. Ball milling produces layered nanosheets with thicknesses of 0.1-0.3 μm and lateral dimensions of several micrometers [15]. These nanosheets exhibit high surface area and unique electrochemical properties compared to conventional cubic crystals [15].

Mechanochemical synthesis offers superior control over stoichiometry compared to solution-based methods. The solid-state nature of the reaction allows precise control of reactant ratios, eliminating issues related to differential solubility that can affect solution-based synthesis [14]. This precise control enables the synthesis of ferrous oxalate with minimal impurities and consistent composition [14].

The role of mechanical energy in driving reactions is fundamental to mechanochemical processes. The mechanical energy supplied during milling or grinding provides the activation energy necessary for bond breaking and formation [14]. This energy input is typically much lower than that required for thermal activation, making mechanochemical synthesis an energy-efficient approach [14].

Process parameters significantly influence the outcome of mechanochemical synthesis. Milling speed, typically 300-600 rpm, affects the rate of mechanical energy input and reaction completion [14]. Higher speeds generally reduce reaction times but may lead to excessive heating and product degradation [14]. Milling time must be optimized to achieve complete reaction while avoiding over-milling that can damage the product crystal structure [14].

Liquid-assisted grinding represents an advanced mechanochemical approach that incorporates small amounts of liquid to facilitate reactions. The addition of water or alcohols in amounts corresponding to 10-50% of the total reactant weight enhances reaction rates and can influence product morphology [14]. This approach combines the advantages of mechanochemical synthesis with controlled liquid-phase interactions [14].

Role of Additives (Phosphoric Acid, Organic Modifiers)

The incorporation of additives in ferrous oxalate synthesis plays a crucial role in controlling nucleation, growth kinetics, and final product characteristics. Phosphoric acid stands out as the most significant inorganic additive, while organic modifiers such as polyvinylpyrrolidone provide unique benefits for morphology control and stabilization [17] [18] [19].

Phosphoric acid addition fundamentally alters the crystallization environment for ferrous oxalate. In dilute phosphoric acid medium containing 28% P₂O₅, the nucleation and growth behavior of ferrous oxalate dihydrate is substantially modified compared to pure aqueous systems [17] [20]. The presence of phosphoric acid increases the solubility of ferrous ions, creating a more controlled supersaturation environment that affects both nucleation rates and crystal morphology [17].

The effect of phosphoric acid concentration on ferrous oxalate crystallization is complex and concentration-dependent. At concentrations of 0.075-0.15 mol/L, phosphoric acid acts primarily as a solubility enhancer, increasing the dissolution of ferrous precursors and creating more homogeneous reaction conditions [17]. Higher concentrations lead to the formation of phosphate complexes that can compete with oxalate for iron coordination, potentially reducing precipitation efficiency [17].

Temperature interactions with phosphoric acid are particularly important for controlling crystallization kinetics. At 60°C in phosphoric acid medium, the induction time for ferrous oxalate crystallization varies from several minutes to hours depending on the supersaturation ratio [17]. The relationship between induction time and supersaturation follows the classical nucleation theory, with induction times decreasing from approximately 24 hours at low supersaturation to 15 minutes at high supersaturation ratios [17].

Cetyl pyridinium chloride emerges as a significant morphology modifier in phosphoric acid systems. The addition of CPC at concentrations of 0.1-1.0 g/L transforms the typical cubic morphology of ferrous oxalate into rod-like structures [17]. This morphological change is accompanied by modifications in nucleation kinetics, with nucleation rates changing from 50.2×10²⁸ to 46.4×10²⁸ nuclei cm⁻³ s⁻¹ upon CPC addition [17].

The mechanism of CPC action involves adsorption onto specific crystal faces during growth, leading to anisotropic growth patterns. Surface energy calculations indicate that CPC addition increases the surface energy from approximately 45 mJ/m² to 52 mJ/m², reflecting the energetic cost of the morphological transformation [17]. This increase in surface energy is offset by the improved stability and unique properties of the rod-like morphology [17].

Polyvinylpyrrolidone represents the most important organic modifier for ferrous oxalate synthesis, functioning as both a stabilizer and morphology controller. PVP typically operates at concentrations of 0.5-5.0 g/L, with molecular weights ranging from 10,000 to 40,000 Da [19] [21] [22]. The polymer associates with particle surfaces through Van der Waals forces and metal-ligand charge transfer interactions [19].

The stabilization mechanism of PVP involves the formation of a protective polymer layer around ferrous oxalate particles. This layer prevents aggregation and provides steric stabilization that maintains particle dispersion in solution [19] [22]. The 40 kDa molecular weight PVP is particularly effective, creating stable dispersions that resist flocculation even under challenging conditions [19].

Morphological control through PVP addition results in the formation of spherical, uniform particles with sizes typically ranging from 0.1-1 μm. The spherical morphology contrasts sharply with the cubic form typical of additive-free synthesis, demonstrating the significant influence of PVP on crystal growth patterns [21] [22]. This morphological change is attributed to PVP adsorption onto growing crystal surfaces, creating uniform growth conditions in all directions [22].

The concentration dependence of PVP effects is critical for optimal synthesis results. At low concentrations (0.5-1.0 g/L), PVP primarily functions as a stabilizer with minimal morphological effects [22]. Intermediate concentrations (1.0-3.0 g/L) provide optimal balance between stabilization and morphology control, producing spherical particles with narrow size distributions [22]. High concentrations (>3.0 g/L) can lead to excessive stabilization that inhibits crystal growth and reduces overall yields [22].

Ethylene glycol serves dual roles as both solvent and modifier in ferrous oxalate synthesis. When used in mixed solvent systems with water, ethylene glycol ratios of 3:1 (ethylene glycol:water) provide optimal conditions for producing spherical particles with sizes of 0.2-0.8 μm [12]. The glycol acts as a complexing agent, forming intermediate complexes that facilitate controlled precipitation [12].

The complexation behavior of ethylene glycol with iron species leads to the formation of ferrous oxalate ethylene glycol complexes (FeC₂O₄·C₂H₆O₂) as intermediate phases [10]. These complexes provide a pathway for controlled release of iron species during crystallization, resulting in more uniform particle formation compared to direct precipitation methods [10].

Dodecylamine represents an important class of amine modifiers that influence both morphology and growth kinetics. At concentrations of 0.1-0.5 mol/L, dodecylamine promotes the formation of microfibril structures rather than the typical cubic morphology [13]. The amine acts as a surfactant, preferentially adsorbing onto specific crystal faces and directing growth in particular directions [13].

The mechanism of amine action involves electrostatic interactions between the positively charged amine groups and negatively charged crystal faces. This selective adsorption creates anisotropic growth conditions that favor the development of fibrillar morphologies [13]. The resulting microfibrils typically have diameters of 0.1-0.5 μm and lengths of several micrometers [13].

Hydroxylamine hydrochloride functions as both a reducing agent and morphology modifier in ferrous oxalate synthesis. At concentrations of 0.1-0.5 mol/L, hydroxylamine promotes the formation of submicron spherical particles with exceptional uniformity [6]. The compound serves to reduce any ferric iron present to the ferrous state while simultaneously influencing nucleation and growth processes [6].

The dual functionality of hydroxylamine hydrochloride makes it particularly valuable for producing high-purity ferrous oxalate. The reducing action ensures that all iron remains in the +2 oxidation state, preventing the formation of ferric oxalate impurities that can affect product quality [6]. Simultaneously, the compound's influence on nucleation leads to the formation of numerous small nuclei that grow into uniform submicron particles [6].

Nucleation Kinetics and Induction Time Studies

The nucleation kinetics of ferrous oxalate represents a fundamental aspect of synthesis control, governing both the rate of crystal formation and the final product characteristics. Comprehensive kinetic studies have established that ferrous oxalate nucleation follows primary homogeneous mechanisms under typical synthesis conditions [3] [4] [23].

The nucleation rate expression for ferrous oxalate has been experimentally determined through systematic studies varying supersaturation ratios from 15.6 to 93.3 and temperatures from 15°C to 50°C [3] [4]. The fundamental nucleation rate equation follows the form:

RN = AN·exp(-Ea/RT)·exp[-B/(ln S)²]

where AN represents the pre-exponential factor (3.9×10¹³ m⁻³ s⁻¹), Ea is the activation energy (33.9 kJ mol⁻¹), B is the nucleation constant (13.7), and S is the supersaturation ratio [3] [4].

The temperature dependence of nucleation kinetics follows Arrhenius behavior, with the pre-exponential factor varying significantly while the nucleation constant B remains essentially temperature-independent over the range 15-50°C [3] [4]. This behavior indicates that the energy barrier for nucleus formation is primarily determined by thermodynamic factors rather than kinetic limitations [3].

Supersaturation effects on nucleation rates are dramatic, with rates increasing exponentially with supersaturation ratio according to classical nucleation theory predictions [3] [4]. At 25°C, nucleation rates range from 2.8×10²⁸ nuclei cm⁻³ s⁻¹ at S=46.7 to 8.4×10²⁸ nuclei cm⁻³ s⁻¹ at S=93.3 [3]. This strong dependence on supersaturation provides a powerful tool for controlling nucleation density and final particle size [3].

The experimental methodology for nucleation rate determination utilizes Nielsen's method with improvements for handling the specific characteristics of ferrous oxalate systems [3]. The approach involves rapid mixing of ferrous sulfate and oxalic acid solutions in a nucleation tube, followed by immediate dilution to prevent further nucleation [3]. The dilution ratio N is carefully controlled to maintain apparent supersaturation ratios S' between 1.3 and 3.0, preventing both nucleus dissolution and secondary nucleation [3].

Induction time studies reveal the complex relationship between nucleation kinetics and experimental conditions. Induction times, defined as the time required for detectable nucleation to occur, vary from approximately 17.7 ms at high supersaturation to over 100 ms at lower supersaturation ratios [3] [4]. These short induction times indicate rapid nucleation kinetics that require precise experimental control for accurate measurement [3].

The relationship between induction time and supersaturation follows the expected inverse correlation, with induction times decreasing rapidly as supersaturation increases [3] [23]. In phosphoric acid medium, induction times range from 24 hours at low supersaturation (S=2.5) to 15 minutes at high supersaturation (S=6.7) [23]. This wide range demonstrates the critical importance of supersaturation control in practical synthesis applications [23].

Temperature effects on induction times are significant, with higher temperatures generally reducing induction times through enhanced nucleation kinetics [3] [4]. The temperature dependence follows the Arrhenius relationship established for nucleation rates, with activation energies typically ranging from 30-40 kJ mol⁻¹ depending on the specific system conditions [3].

The dilution ratio method for nucleation studies requires careful optimization to avoid artifacts. The dilution ratio N, defined as the ratio of initial to final solution volume, must be controlled between 1.5 and 10.2 to maintain appropriate supersaturation conditions [3]. Values below 1.5 can lead to nucleus dissolution, while values above 10.2 may result in secondary nucleation that confounds primary nucleation measurements [3].

Nucleation mechanism studies indicate that ferrous oxalate nucleation proceeds through homogeneous mechanisms under most synthesis conditions [3] [4]. The absence of heterogeneous nucleation effects simplifies kinetic analysis and allows for reliable prediction of nucleation behavior across different experimental conditions [3]. This homogeneous character is attributed to the high supersaturation ratios typically employed and the relatively low interfacial energies involved in ferrous oxalate crystallization [3].

The role of solution chemistry in nucleation kinetics is complex and depends on the specific additives present. In pure aqueous systems, nucleation rates are determined primarily by the supersaturation ratio and temperature [3]. However, in phosphoric acid medium, the presence of phosphate species can influence nucleation through complex formation and changes in solution structure [23] [17].

Crystal growth kinetics following nucleation have been characterized through separate studies focusing on seed crystal growth. The growth rate expression follows second-order kinetics with respect to supersaturation:

G(t) = kg·exp(-E'a/RT)·(c-ceq)^g

where kg is the growth rate constant (3.6×10¹³ m s⁻¹), E'a is the growth activation energy (58.0 kJ mol⁻¹), and g is the growth order (2.4) [3] [4].

The growth activation energy (58.0 kJ mol⁻¹) is significantly higher than the nucleation activation energy (33.9 kJ mol⁻¹), indicating that growth processes are more thermally activated than nucleation [3]. This difference suggests that growth rates are more sensitive to temperature variations than nucleation rates, providing another parameter for controlling final particle characteristics [3].

The growth order of 2.4 indicates that growth rates are strongly dependent on supersaturation, with higher supersaturation leading to dramatically increased growth rates [3]. This supersaturation dependence must be considered when designing synthesis protocols to achieve desired particle sizes and morphologies [3].

Industrial applications of nucleation kinetics focus on achieving consistent product quality through controlled nucleation and growth processes. The use of seed crystals in continuous crystallization operations requires precise control of nucleation rates to maintain steady-state operation [3]. Understanding of nucleation kinetics enables optimization of residence times, temperature profiles, and supersaturation levels to achieve desired product specifications [3].

The relationship between nucleation kinetics and additive effects has been quantified through systematic studies in phosphoric acid medium. The addition of cetyl pyridinium chloride influences nucleation rates, changing from 50.2×10²⁸ to 46.4×10²⁸ nuclei cm⁻³ s⁻¹ at supersaturation ratio 6.7 [17]. This relatively small change in nucleation rate is accompanied by dramatic changes in crystal morphology, indicating that additive effects operate primarily through growth modification rather than nucleation alteration [17].

Surface energy considerations play a crucial role in nucleation kinetics, with measured values ranging from 45 mJ/m² in additive-free systems to 52 mJ/m² in the presence of cetyl pyridinium chloride [17]. These surface energy values are consistent with the nucleation rate expressions and provide thermodynamic insight into the nucleation process [17].

The practical implications of nucleation kinetics studies extend to optimization of synthesis conditions for specific applications. For applications requiring small, uniform particles, high nucleation rates achieved through elevated supersaturation and temperature are preferred [3]. Conversely, applications requiring larger particles benefit from lower nucleation rates achieved through controlled supersaturation and moderate temperatures [3].

Advanced nucleation control techniques utilize the understanding of induction time behavior to achieve precise timing of nucleation events. By controlling the approach to supersaturation through controlled addition of reactants or temperature programming, it is possible to achieve synchronized nucleation that produces narrow particle size distributions [3] [23].

Physical Description

Density

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

15843-42-2